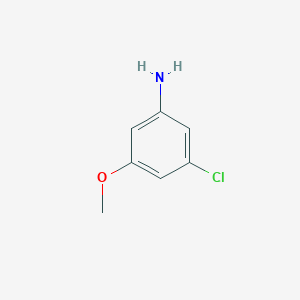

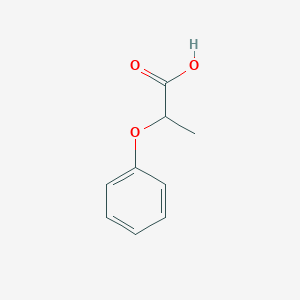

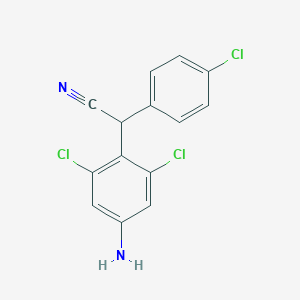

(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been explored through various chemical reactions, highlighting methodologies that could be applied to the synthesis of "(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile." For instance, the expeditious four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives demonstrates a method that might be adaptable for synthesizing complex nitrile compounds using heterogeneous catalysts in excellent yields and short reaction times (Karimi-Jaberi, Shams, & Pooladian, 2013).

Scientific Research Applications

Synthesis and Characterization of New Chemical Scaffolds

Compounds similar to (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile are synthesized and characterized to develop new biologically active compounds. For example, new biologically active pyrrolo[2,3-b]pyridine scaffolds have been synthesized and fully characterized. These compounds were prepared in excellent yields and represent a significant interest for developing potential pharmacological agents (Sroor, 2019).

Complexes with Metal Ions

Research on functionalized acyclic Schiff bases and related complexes with d- and f-metal ions explores the condensation reactions and formation of complexes that have potential applications in catalysis and materials science. These studies contribute to the understanding of how similar compounds might interact with metals, suggesting potential applications in designing metal-organic frameworks or catalysts (Brianese et al., 1998).

Antimicrobial Agents

Synthesis of formazans from Mannich base derivatives, including compounds with chlorophenyl groups, for use as antimicrobial agents indicates the potential of (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile derivatives in developing new antimicrobial compounds. Such research demonstrates the compound's utility in pharmaceutical applications, particularly in creating new treatments for bacterial and fungal infections (Sah et al., 2014).

Inhibitors of Biological Processes

Studies on oximino(2,6-dichlorophenyl)acetonitrile derivatives have found applications as powerful inhibitors of enzymes like carbonyl reductase, which is involved in resistance to anticancer treatments. This suggests that compounds structurally related to (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile might be explored for their potential in medical research, particularly in overcoming drug resistance in cancer therapy (Amankrah et al., 2021).

Photoelectrochemical Applications

Research into the photoelectrochemical reductions of chlorophenols in acetonitrile solution at platinum electrodes, including studies on compounds with similar chlorophenyl groups, suggests applications in environmental science. Such studies point toward the use of these compounds in green chemistry applications, such as the dechlorination of chlorophenols, indicating their potential utility in developing environmentally friendly chemical processes (Davies et al., 2002).

Safety And Hazards

properties

IUPAC Name |

2-(4-amino-2,6-dichlorophenyl)-2-(4-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3N2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19)6-13(14)17/h1-6,11H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPUHAUYKMGZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024927 | |

| Record name | (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile | |

CAS RN |

132252-58-5 | |

| Record name | (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132252585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-AMINO-2,6-DICHLOROPHENYL)(4-CHLOROPHENYL)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F90988RS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)